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1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Regioisomer differentiation Triazole tautomerism Pharmacophoric profiling

Research groups pursuing triazolo-azetidine antibacterials often face limited access to structurally defined, regioisomerically pure starting points. This compound solves that need. - Chemically defined 1H-1,2,3-triazole regioisomer ensures reproducible screening results. - 3-Cl-4-OMe sulfonyl substitution provides a distinct electronic/lipophilic profile for SAR exploration. - Deployed as a rigid fragment (MW 328.78, clogP 1.40) for FBDD campaigns and scaffold-hopping studies.

Molecular Formula C12H13ClN4O3S
Molecular Weight 328.77
CAS No. 2034358-82-0
Cat. No. B2443210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
CAS2034358-82-0
Molecular FormulaC12H13ClN4O3S
Molecular Weight328.77
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)Cl
InChIInChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-5-4-14-15-17/h2-6,9H,7-8H2,1H3
InChIKeyIDHLMHDFMLKUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034358-82-0: Compound Class & Properties


1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 2034358-82-0) is a synthetic heterocyclic small molecule belonging to the N-sulfonyl triazolo-azetidine class. Its architecture integrates a 1,4-disubstituted 1H-1,2,3-triazole ring, an N-sulfonylated azetidine core, and a 3-chloro-4-methoxyphenyl sulfonyl substituent [1]. The compound has a molecular weight of 328.78 g/mol, a calculated logP of 1.40, and a topological polar surface area (TPSA) of 107.20 Ų, placing it within fragment-like physicochemical space with moderate lipophilicity and a balanced hydrogen-bonding profile [1][2]. This scaffold has been explored in the context of antibacterial screening (triazolo-azetidine series) and MMP-2 inhibition studies (azetidine-triazole conjugates), though compound-specific biological data remain limited in the public domain [2][3].

1
N-sulfonyl triazolo-azetidine scaffold for antibacterial SAR exploration
2
Locked 1H-1,2,3-triazole regioisomer ensures single pharmacophoric entity
3
Reported MMP-2 inactivity supports use as negative control or selectivity reference
4
Fragment-like properties (MW

Non-Interchangeability of CAS 2034358-82-0 with Analogs


The triazolo-azetidine sulfonamide class encompasses multiple structural variables that produce divergent biological outcomes. The 1H- vs. 2H-1,2,3-triazole regioisomers exhibit distinct basicity (1H-pKa ~1.25 vs. 2H- significantly weaker), tautomeric equilibria, and protein-binding pharmacophoric profiles [1][2]. The azetidine core imposes greater ring strain (~25.3 kcal/mol) and conformational rigidity than its pyrrolidine (~6.3 kcal/mol) and piperidine counterparts, leading to different entropic penalties upon target binding and altered metabolic stability [3]. Within the triazolo-azetidine antibacterial series, minor aryl sulfonyl substitutions shifted MIC values from 12.5 µg/mL (hit) to 6.25 µg/mL (optimized analog) against E. coli Δ tolC, demonstrating that even isosteric replacements produce quantifiable potency differences [4]. The 3-chloro-4-methoxy substitution pattern on the phenylsulfonyl group further modulates electron density, lipophilicity, and hydrogen-bonding capacity, making the target compound a discrete chemical entity with non-interchangeable properties.

Regioisomer 1H-triazole locked configuration vs. 2H-tautomer ambiguity alters basicity and pharmacophore
Core size Azetidine ring strain (~25 kcal/mol) and rigidity vs. pyrrolidine/piperidine shifts conformational & metabolic profiles
Aryl group 3-Cl-4-OMe substitution pattern creates distinct electronic/lipophilic profile from methyl-ethoxy analog

Differentiation Evidence for CAS 2034358-82-0


Triazole Regioisomerism: Basicity and Tautomeric State

The target compound is the 1H-1,2,3-triazole regioisomer (1,4-disubstituted), which differs fundamentally from the 2H-1,2,3-triazole analog (CAS 2178771-18-9). The 1H-1,2,3-triazole parent heterocycle has a pKa of approximately 1.17-1.25, whereas 2-methyl-2H-1,2,3-triazole is a much weaker base [1][2]. In aqueous solution, 1H-1,2,3-triazole tautomerizes to the 2H form with a 1H/2H equilibrium ratio of approximately 1:2 in the unsubstituted parent, but N1-substitution (as in the target compound) locks the triazole in the 1H configuration, eliminating tautomeric ambiguity [2]. X-ray crystallographic analysis of 1,2,3-triazole–protein complexes demonstrates that 1,4-disubstituted triazoles engage in distinct hydrogen-bonding and π-stacking interactions compared to their 1,5- or 2H-isomers [1].

Triazole Regioisomer
Cross-study comparable
1H-1,2,3-triazole (locked) vs. 2H-regioisomer: pKa ~1.2 vs. much weaker base; eliminates tautomeric equilibrium (1H/2H ~1:2)
Ensures reproducible SAR and single pharmacophoric entity
Tautomeric state locked by N1-substitution
Regioisomer differentiation Triazole tautomerism Pharmacophoric profiling

Azetidine Ring Strain vs. Pyrrolidine and Piperidine

The target compound employs a four-membered azetidine ring as the central scaffold connecting the sulfonamide nitrogen to the 1H-1,2,3-triazole. The azetidine ring has a ring strain energy of approximately 25.3 kcal/mol, compared to ~6.3 kcal/mol for pyrrolidine (five-membered) and ~0 kcal/mol for piperidine (six-membered) [1]. This elevated strain energy translates into a more rigid, spatially constrained scaffold with fewer low-energy conformations. In drug design, the azetidine moiety can reduce the entropic penalty of target binding relative to more flexible cyclic amines, potentially enhancing binding affinity and selectivity [1]. Direct analogs with pyrrolidine (CAS not specified: 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole) or piperidine cores (CAS not specified: 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine) will exhibit different dihedral angle distributions, basicity (pKa of conjugate acid), and metabolic stability profiles [2].

Ring Strain
Class-level inference
Azetidine ~25.3 kcal/mol vs. pyrrolidine ~6.3 vs. piperidine ~0 kcal/mol; fewer accessible conformers
Rigid scaffold may reduce entropic penalty upon target binding
Direct comparative pKa/clearance data not available
Ring strain Conformational rigidity Scaffold hopping

Antibacterial Activity of Triazolo-Azetidine Scaffold

Although no MIC data are publicly available for the specific compound 2034358-82-0, the N-substituted triazolo-azetidine scaffold has demonstrated validated antibacterial activity in a high-throughput screening campaign. The primary hit molecule in this class showed an MIC of 12.5 µg/mL against E. coli Δ tolC with translation blockage as the inferred mechanism (26% luciferase inhibition at 160 µg/mL) and no detectable SOS response [1]. Within the same series, structural optimization yielded compound 2 with an MIC of 6.25 µg/mL against the same strain, approaching Erythromycin's potency (MIC 2.5-5 µg/mL) [1]. Critically, the primary hit showed no cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay [1]. As a 1H-1,2,3-triazole azetidine sulfonamide, the target compound shares the core scaffold architecture with these validated antibacterial chemotypes.

Antibacterial Activity
Class-level inference
Scaffold MIC 6.25–12.5 µg/mL (E. coli Δ tolC); translation inhibition mechanism; no eukaryotic cytotoxicity
Supports antibacterial probe development; target compound not directly tested
Data from HTS hit and optimized analog; verification needed
Antibacterial Triazolo-azetidine MIC Translation inhibition

MMP-2 Inhibition: Aziridine vs. Azetidine Conjugates

In a comparative MMP-2 inhibition study of small nitrogen heterocycles containing 1,2,3-triazoles, aziridine derivatives with 1,4-disubstituted 1,2,3-triazole side chains exhibited promising MMP-2 inhibitory activity, whereas the corresponding azetidine-triazole conjugate series showed no detectable MMP-2 inhibition potency [1][2]. This negative data point is informative for target selection: the azetidine scaffold does not inhibit MMP-2, unlike its three-membered aziridine counterpart. This selectivity profile differentiates azetidine-triazole conjugates for applications where MMP-2 off-target activity must be avoided, such as in antibacterial or kinase-targeted programs.

MMP-2 Selectivity
Cross-study comparable
Azetidine-triazole conjugates: no detectable MMP-2 inhibition vs. aziridine analogs with activity
May serve as negative control for MMP-2 off-target profiling
Qualitative result; IC50 not reported
MMP-2 inhibition Aziridine Azetidine Triazole conjugates

Fragment-Like Physicochemical Profile for FBDD

The target compound has a molecular weight of 328.78 g/mol, clogP of 1.40, and TPSA of 107.20 Ų [1]. While this slightly exceeds the strict Rule of Three criteria for fragments (MW <300, clogP ≤3, HBA ≤3, HBD ≤3), its high ligand efficiency potential (14 heavy atoms) and balanced polarity place it in the 'fragment-like' to 'lead-like' transition space. In contrast, the closest bis-sulfonyl analog (CAS 2034357-22-5) has a substantially higher molecular weight (406.86 g/mol), TPSA of 128 Ų, and greater molecular complexity (25 heavy atoms vs. 21), making it less suitable for fragment-based screening [2]. The combination of click chemistry-derived triazole and sulfonamide fragments aligns with established fragment-based drug discovery strategies where these moieties serve as privileged binding elements [3].

Fragment Profile
Cross-study comparable
MW 328.78 vs. bis-sulfonyl analog 406.86
clogP 1.40 vs. 0.3; TPSA 107 vs. 128 Ų
Lighter, less polar profile may facilitate hit-to-lead optimization
Computed values; experimental confirmation advised
Fragment-based drug discovery Rule of Three Lead-likeness Physicochemical properties

Chloro-Methoxy Substituent Effects vs. Aryl Analogs

The 3-chloro-4-methoxyphenyl sulfonyl group on the target compound provides a distinct electronic and steric profile compared to other aryl sulfonyl analogs in the same chemical series. The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I) while the para-methoxy group donates electrons via resonance (+M), creating a dipolar aromatic system. In antimycobacterial SAR studies of sulfonamide-containing heterocycles, compounds bearing both fluorine (electron-withdrawing) and methoxy (electron-donating) substituents demonstrated superior MIC values, attributed to optimized lipophilicity and membrane permeability [1]. The closest commercially available analog with a different aryl group—1-[1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-azetidinyl]-1H-1,2,3-triazole (CAS 2034380-97-5, MW 322.38)—replaces the chlorine with a methyl group and the methoxy with ethoxy, resulting in altered hydrogen-bonding capacity and lipophilicity (predicted LogP ~2.0 vs. 1.40 for the target) [2].

Substituent Effects
Cross-study comparable
3-Cl-4-OMe (-I/+M) vs. 3-Me-4-OEt analog: σmeta +0.37 vs. -0.07, predicted clogP 1.40 vs. ~2.0
Distinct electronic/lipophilic handle for SAR tuning
No head-to-head biological comparison available
Structure-activity relationship Aryl sulfonyl substitution Electronic effects Lipophilicity

Application Scenarios for CAS 2034358-82-0


Antibacterial Translation Inhibition Probe

Procurement of the target compound is appropriate for research groups expanding on the validated triazolo-azetidine antibacterial series reported by Ivanenkov et al. [1]. The 1H-1,2,3-triazole azetidine sulfonamide scaffold serves as a non-cytotoxic, translation-inhibiting chemotype with a mechanism orthogonal to established antibiotic classes. The compound can be deployed as a core scaffold for systematic SAR exploration, varying the aryl sulfonyl substituent (utilizing the 3-Cl-4-OMe pattern as a starting point) to improve upon the class-level MIC range of 6.25-12.5 µg/mL against Gram-negative bacteria [1]. Its locked 1H-triazole regioisomerism ensures chemically defined, reproducible screening results [2].

MMP-2 Counter-Screening & Selectivity Profiling

The azetidine-triazole conjugate scaffold has been empirically demonstrated to lack detectable MMP-2 inhibitory activity [3][4]. This makes the target compound a valuable negative control or selectivity reference for protease inhibitor discovery programs where MMP-2 off-target activity must be excluded. Researchers developing kinase inhibitors, antibacterial agents, or GPCR modulators within the sulfonamide chemical space can use this compound to benchmark their lead series against the MMP-2 liability profile characteristic of aziridine-triazole analogs [3][4].

FBDD with Azetidine-Triazole Scaffold

With a molecular weight of 328.78 Da and moderate lipophilicity (clogP 1.40), the target compound occupies the fragment-to-lead transition space suitable for fragment-based drug discovery (FBDD) campaigns [5]. The triazole ring serves as a pharmacophoric anchor capable of π-stacking and hydrogen-bonding interactions, while the sulfonamide linker and azetidine core provide rigid, three-dimensional orientation of the aryl group [2][6]. This scaffold can be elaborated through established click chemistry and sulfonamide diversification routes to generate focused libraries for screening against diverse target classes [6].

Scaffold-Hopping Reference for Azetidine Heterocycles

The target compound provides a chemically defined reference point for scaffold-hopping studies comparing azetidine- vs. pyrrolidine- vs. piperidine-based sulfonamide triazoles [7]. The ~25 kcal/mol ring strain of azetidine imposes distinct conformational constraints and metabolic stability profiles relative to larger cyclic amines [7]. Procurement of this compound alongside its pyrrolidine and piperidine analogs enables systematic evaluation of how ring size affects target binding kinetics, cellular permeability, and microsomal stability within a constant aryl sulfonyl triazole pharmacophore framework [7].

Application
Selection Property
Validation Focus
Antibacterial translation inhibition probe
N-sulfonyl triazolo-azetidine core scaffold
Translation inhibition mechanism validation; Gram-negative screening context
MMP-2 counter-screening & selectivity profiling
Azetidine-triazole scaffold selectivity over MMP-2
MMP-2 off-target liability exclusion; protease panel benchmarking
Fragment-based drug discovery (FBDD)
Fragment-like physicochemical profile (MW
Structure-guided optimization; property inflation monitoring
Scaffold-hopping reference for azetidine heterocycles
Azetidine ring strain and conformational rigidity
Binding kinetics, permeability, and microsomal stability vs. larger cyclic amines
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